3-[1-(3,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(3,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound characterized by the presence of a difluorophenyl group, a piperidinyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3,5-difluoroacetophenone with piperidine under specific conditions to form the piperidinyl intermediate. This intermediate is then reacted with a nitrile-containing reagent to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
3-[1-(3,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-[1-(3,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroacetophenone: A precursor in the synthesis of the target compound.
3-(3,5-Difluorophenyl)propionic acid: Shares the difluorophenyl group but differs in the functional groups attached.
1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: A structurally related compound with potential anticancer properties .
Uniqueness
3-[1-(3,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H12F2N2O2 |
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Molecular Weight |
278.25 g/mol |
IUPAC Name |
3-[1-(3,5-difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H12F2N2O2/c15-9-6-10(16)8-11(7-9)18-5-1-2-12(14(18)20)13(19)3-4-17/h6-8,12H,1-3,5H2 |
InChI Key |
GEYKOAYGHCEASX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=CC(=C2)F)F)C(=O)CC#N |
Origin of Product |
United States |
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